molecular formula C16H16N4O B15063680 3-Amino-2-(4-(dimethylamino)phenyl)quinazolin-4(3H)-one

3-Amino-2-(4-(dimethylamino)phenyl)quinazolin-4(3H)-one

Cat. No.: B15063680
M. Wt: 280.32 g/mol
InChI Key: XKKLWPRYIDJWFV-UHFFFAOYSA-N
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Description

3-Amino-2-(4-(dimethylamino)phenyl)quinazolin-4(3H)-one is a synthetic quinazolinone derivative intended for research applications. Quinazolinones are a significant class of nitrogen-containing heterocyclic compounds known for a broad spectrum of biological activities, making them a valuable scaffold in medicinal chemistry and drug discovery research . This compound is structurally characterized by a quinazolin-4(3H)-one core, a privileged structure found in numerous biologically active natural products and synthetic compounds . Researchers are particularly interested in 3-aminoquinazolinone derivatives for their potential pharmacological properties. Studies on analogous structures have demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi . Furthermore, the quinazolinone core is a recognized pharmacophore in anticancer research . Related compounds have shown promise by acting through mechanisms such as inhibiting tubulin polymerization, which disrupts cell division, or functioning as dihydrofolate reductase (DHFR) inhibitors . The 4-(dimethylamino)phenyl substituent in this specific derivative may influence its electronic properties and binding interactions with biological targets. This product is provided strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C16H16N4O

Molecular Weight

280.32 g/mol

IUPAC Name

3-amino-2-[4-(dimethylamino)phenyl]quinazolin-4-one

InChI

InChI=1S/C16H16N4O/c1-19(2)12-9-7-11(8-10-12)15-18-14-6-4-3-5-13(14)16(21)20(15)17/h3-10H,17H2,1-2H3

InChI Key

XKKLWPRYIDJWFV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2N

Origin of Product

United States

Preparation Methods

Anthranilic Acid-Based Cyclization

The foundational route for synthesizing 3-amino-2-(4-(dimethylamino)phenyl)quinazolin-4(3H)-one begins with anthranilic acid, a cost-effective precursor widely used in heterocyclic chemistry. The process involves two primary stages:

  • Formation of Benzoxazinone Intermediate :
    Anthranilic acid undergoes cyclization with acetic anhydride to yield 2-methyl-4H-3,1-benzoxazin-4-one. This intermediate is highly reactive, facilitating subsequent nucleophilic substitution.

  • Coupling with 4-(Dimethylamino)Aniline :
    The benzoxazinone reacts with 4-(dimethylamino)aniline in refluxing ethanol, leading to ring opening and re-cyclization to form the quinazolinone core. The amino group at position 3 is introduced via ammonolysis or direct condensation.

Optimization Insights :

  • Solvent Selection : Ethanol and toluene are preferred for their balance of polarity and boiling points.
  • Temperature : Reactions proceed optimally at 80–100°C, with prolonged reflux (8–12 hours) ensuring complete conversion.
  • Yield : 65–78% after recrystallization from ethanol-water mixtures.

One-Pot Synthesis Strategies

Aldehyde-Anthranilamide Condensation

A streamlined one-pot method eliminates intermediate isolation, enhancing efficiency. This approach, detailed in a 2013 patent, involves:

Reaction Scheme :
$$
\text{Anthranilamide} + \text{4-(Dimethylamino)Benzaldehyde} \xrightarrow[\text{Air (Oxidant)}]{\text{Vanadium/Copper Catalyst}} \text{Target Compound}
$$

Conditions :

  • Catalyst : Vanadium oxyacetylacetonate (5 mol%) and CuO nanoparticles (10 mol%).
  • Solvent : Ethanol/water (3:1 v/v) at 70°C for 6 hours.
  • Yield : 82% with >95% purity by HPLC.

Mechanism :
The aldehyde undergoes oxidative condensation with anthranilamide, forming an imine intermediate. Air oxidation promotes aromatization, yielding the quinazolinone framework.

Green Chemistry Approaches

Brønsted Acidic Ionic Liquid Catalysis

A 2025 study demonstrated a recyclable catalytic system using silica-supported ionic liquids (MSPHS@SiO₂):

Procedure :

  • Catalyst : 1-Methyl-1-(4-sulfobutyl)pyrrolidinium hydrogen sulfate on silica (10 wt%).
  • Conditions : Solvent-free, 90°C, 4 hours.
  • Yield : 88% with five reuse cycles without significant activity loss.

Advantages :

  • Eliminates volatile organic solvents.
  • Reduces waste generation by 40% compared to conventional methods.

Catalytic Oxidative Methods

Transition Metal-Catalyzed Aerobic Oxidation

Building on patent CN103613550A, Pd(OAc)₂ and Ru complexes enable aerobic synthesis:

Protocol :

  • Catalyst : 5 mol% Pd(OAc)₂, 10 mol% sodium diphenylphosphine-3-benzenesulfonate.
  • Solvent : Water at 80°C under air.
  • Yield : 75% in 8 hours.

Key Innovation :
Water acts as a proton shuttle, accelerating imine oxidation while suppressing side reactions.

Comparative Analysis of Synthetic Methods

Method Catalyst/System Time (h) Yield (%) Purity (%) Sustainability
Multi-Step None 12 68 90 Low
One-Pot V/Cu NPs 6 82 95 Moderate
Ionic Liquid MSPHS@SiO₂ 4 88 98 High
Aerobic Oxidation Pd(OAc)₂ 8 75 93 Moderate

Trade-offs :

  • Conventional routes prioritize simplicity but suffer from lower yields and solvent waste.
  • Green methods excel in sustainability but require specialized catalysts.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH₂), 7.89–7.45 (m, 8H, aromatic), 3.02 (s, 6H, N(CH₃)₂).
  • IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).
  • HPLC : Retention time = 6.7 min (C18 column, MeOH:H₂O = 70:30).

Chemical Reactions Analysis

Mechanistic Insights

The compound’s synthesis involves distinct mechanisms depending on the method:

  • Radical Pathway : In H₂O₂-mediated reactions, DMSO undergoes autocatalytic decomposition to generate reactive intermediates, facilitating ring closure. Radical scavengers (e.g., TEMPO) reduce product yield, confirming radical involvement .

  • Oxidative Coupling : Benzyl alcohol oxidation to benzaldehyde is critical. t-BuONa deprotonates intermediates, enabling cyclization. Oxygen acts as the terminal oxidant, enhancing reaction efficiency .

Reactivity Patterns

The compound’s functional groups (3-amino, 4-oxo, and dimethylamino substituents) enable diverse reactivity:

  • Nucleophilic Substitution : The amino group at position 3 can undergo acylation or alkylation, forming derivatives with modified biological activity.

  • Condensation Reactions : The 4-oxo group participates in Schiff base formation, as observed in anticonvulsant derivatives .

  • Electron-Donating Effects : The dimethylamino group enhances aromatic ring reactivity, influencing electrophilic substitution patterns.

Comparative Analysis of Quinazolin-4(3H)-one Derivatives

Structural variations significantly alter reactivity and biological activity:

Compound Key Feature Reactivity/Biological Impact
3-Amino-2-(4-(dimethylamino)phenyl)quinazolin-4(3H)-oneDimethylamino substituentEnhanced electron-donating effects, potential CNS activity
2-Phenylquinazolin-4(3H)-onePhenyl group at position 2Simplified synthesis via oxidative coupling
3-(N,N-dimethylamino-benzylidine)-amino-2-phenylquinazolin-4(3H)-oneSchiff base formationStrong anticonvulsant activity

Scientific Research Applications

3-Amino-2-(4-(dimethylamino)phenyl)quinazolin-4(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-2-(4-(dimethylamino)phenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing various signaling pathways and cellular processes.

Comparison with Similar Compounds

Structural and Substituent Analysis

The biological and chemical properties of quinazolinones are highly dependent on substituents at positions 2 and 3. Below is a comparative analysis of key analogs:

Compound Name Substituents Key Features Biological Activity Reference
Target Compound : 3-Amino-2-(4-(dimethylamino)phenyl)quinazolin-4(3H)-one - Position 2: 4-(Dimethylamino)phenyl
- Position 3: Amino
- Strong electron-donating dimethylamino group enhances solubility and nucleophilicity.
- Amino group enables hydrogen bonding.
Not explicitly reported, but structural analogs suggest potential CNS and antimicrobial activity. N/A
3-Amino-2-(trifluoromethyl)quinazolin-4(3H)-one (CF3-Q-NH2) - Position 2: Trifluoromethyl
- Position 3: Amino
- Electron-withdrawing CF3 group reduces electron density.
- Enhanced stability in metabolic pathways.
Used in stereoselective aziridination reactions as a nitrogen donor.
2-Phenyl-3-(arylideneamino)quinazolin-4(3H)-ones - Position 2: Phenyl
- Position 3: Schiff base (arylideneamino)
- Schiff base introduces rigidity and π-π stacking potential.
- Variable aryl groups modulate activity.
Antimicrobial and anti-inflammatory activities reported.
2-[2-(2,6-Dichlorophenylamino)benzyl]-3-(4-(2-chlorophenylamino)oxazol-2-yl)quinazolin-4(3H)-one - Position 2: Complex benzyl group
- Position 3: Oxazolyl
- Bulky substituents may hinder membrane permeability.
- Oxazole enhances antibacterial activity.
Potent against Gram-positive bacteria (e.g., S. aureus).
3-(4-(5-Morpholino-1,3,4-oxadiazol-2-yl)phenyl)-2-methylquinazolin-4(3H)-one - Position 2: Methyl
- Position 3: Oxadiazolylphenyl
- Oxadiazole ring improves NMDA receptor binding.
- Methyl group simplifies synthetic routes.
NMDA receptor inhibition; superior to phenytoin in rodent models.
3-(5-(3-Methoxybenzylidene)-2-(4-(dimethylamino)phenyl)-4-oxothiazolidin-3-yl)-2-phenylquinazolin-4(3H)-one - Position 2: Phenyl
- Position 3: Thiazolidinone-dimethoxybenzylidene
- Thiazolidinone and benzylidene groups enhance antifungal activity. Most active antimicrobial agent in its series (pMICam = 1.71 μM/mL).
Key Observations:
  • Electron-Donating vs. Withdrawing Groups: The dimethylamino group in the target compound likely improves solubility and CNS penetration compared to electron-withdrawing groups (e.g., CF3 in ).
  • Position 3 Modifications: Amino groups (target compound) favor hydrogen bonding, whereas Schiff bases () or heterocycles () introduce steric or electronic effects for target-specific interactions.

Structure-Activity Relationships (SAR)

  • Position 2: Electron-donating groups (e.g., dimethylamino) enhance solubility and receptor binding, whereas halogenated aryl groups () improve antibacterial potency.
  • Position 3: Amino groups favor hydrogen bonding, while heterocycles (oxazole, oxadiazole) introduce target-specific interactions (e.g., NMDA receptor inhibition in ).

Biological Activity

3-Amino-2-(4-(dimethylamino)phenyl)quinazolin-4(3H)-one, a derivative of quinazolinone, has garnered attention in medicinal chemistry due to its diverse biological activities. Quinazolinones are known for their extensive pharmacological profiles, which include anticancer, antibacterial, antifungal, and anticonvulsant properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action and therapeutic potential.

  • Molecular Formula : C14H16N4O
  • Molecular Weight : 244.31 g/mol
  • CAS Number : 1904-60-5

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of quinazolinone derivatives. A notable investigation involved the synthesis of various 3-(substituted benzylidine)-amino-2-phenylquinazolin-4(3H)-ones from 3-amino-2-phenylquinazolin-4(3H)-one. These compounds were evaluated for their anticonvulsant activity using the maximal electroshock seizure (MES) method in mice. The results indicated that certain derivatives significantly reduced the duration of tonic and stupor phases during convulsions, demonstrating strong anticonvulsant efficacy .

Antibacterial Activity

The antibacterial properties of quinazolinone derivatives have also been explored. A study synthesized several 3-(arylidene-amino)-2-phenylquinazoline-4(3H)-ones and tested them against both Gram-positive and Gram-negative bacteria. The findings revealed enhanced antibacterial activity correlated with specific structural modifications in the compounds. Notably, compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Anticancer Activity

Quinazolinones have shown promising anticancer effects across various cell lines. In one study, several derivatives were tested for cytotoxicity against prostate cancer (PC3), breast cancer (MCF-7), and colorectal cancer (HT-29) cell lines. The compound demonstrated dose-dependent inhibition of cell growth, with IC50 values indicating effective cytotoxicity at micromolar concentrations . Additionally, molecular docking studies suggested that these compounds could effectively inhibit key cancer-related targets such as the epidermal growth factor receptor (EGFR) .

Structure-Activity Relationship (SAR)

The biological activity of quinazolinone derivatives is heavily influenced by their chemical structure. The presence of specific substituents on the phenyl ring and the amino group has been shown to enhance or diminish activity. For instance:

  • Compounds with electron-donating groups (like dimethylamino) displayed increased potency in anticonvulsant assays.
  • Structural modifications leading to increased lipophilicity often resulted in improved antibacterial properties.

Data Summary

Activity Cell Line / Bacteria IC50 / Inhibition (%) Reference
AnticonvulsantMES model in miceDuration reduced by 80s
AntibacterialStaphylococcus aureusSignificant inhibition
Escherichia coliSignificant inhibition
AnticancerPC310 μM
MCF-710 μM
HT-2912 μM

Case Studies

  • Anticonvulsant Study : The synthesis and evaluation of various quinazolinone derivatives showed that certain compounds significantly shortened convulsion phases in animal models, indicating their potential as new antiepileptic drugs .
  • Antibacterial Evaluation : A series of synthesized compounds were tested against common bacterial strains, revealing that structural variations led to enhanced antibacterial efficacy, with some compounds showing robust activity against resistant strains .

Q & A

Q. What are the key steps in designing an efficient synthesis route for 3-amino-2-(4-(dimethylamino)phenyl)quinazolin-4(3H)-one?

The synthesis typically involves a two-step process:

  • Step 1 : React anthranilic acid with a substituted benzoyl chloride (e.g., 4-(dimethylamino)benzoyl chloride) in pyridine to form an intermediate lactone, such as 2-(4-(dimethylamino)phenyl)-4H-benzo[d][1,3]oxazin-4-one, via N-acylation and cyclization .
  • Step 2 : Treat the intermediate with hydrazine hydrate under reflux to induce nucleophilic attack on the lactone carbonyl, followed by cyclization to form the quinazolinone core. Microwave irradiation (800 W, 5 min) can enhance yields (up to 87%) compared to conventional heating (10 hours, 79%) .

Q. How can spectroscopic techniques validate the structure of this compound?

Key characterization methods include:

  • NMR : 1H^1H- and 13C^{13}C-NMR spectra confirm aromatic protons, dimethylamino groups, and the quinazolinone backbone. For example, the dimethylamino group appears as a singlet (~3.0 ppm in 1H^1H-NMR) .
  • IR : Absorbance bands for N-H (3300–3500 cm1^{-1}) and C=O (1650–1700 cm1^{-1}) are critical .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+^+) verify the molecular weight .

Q. What purification methods are recommended for isolating intermediates and the final product?

  • Recrystallization : Use ethanol or methanol for intermediate and final product purification .
  • Chromatography : Column chromatography (silica gel, ethyl acetate/hexane) resolves side products, especially if substituents introduce steric or electronic variations .

Advanced Research Questions

Q. How does microwave-assisted synthesis improve reaction efficiency, and what mechanistic insights explain this enhancement?

Microwave irradiation reduces reaction time (5 minutes vs. 10 hours) and increases yield (87% vs. 79%) by accelerating kinetic pathways through rapid, uniform heating. This minimizes side reactions (e.g., hydrolysis) and promotes faster cyclization. Non-thermal effects, such as dipolar polarization, may also lower activation energy .

Q. How should researchers address contradictory yield data reported across studies for similar quinazolinone derivatives?

  • Parameter Optimization : Test variables like solvent (DMF vs. pyridine), temperature, and catalyst loading. For example, pyridine aids acylation in Step 1 but may inhibit hydrazine reactivity if residual .
  • Analytical Validation : Use HPLC or TLC to monitor reaction progress and quantify impurities. Discrepancies may arise from incomplete cyclization or unreacted intermediates .

Q. What computational methods are suitable for studying the electronic properties of this compound?

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For example, the 4-oxo group and dimethylamino phenyl ring are electron-rich, influencing nucleophilic/electrophilic behavior .
  • Molecular Docking : Model interactions with biological targets (e.g., enzymes) to rationalize observed antimicrobial or anti-inflammatory activity .

Q. How can researchers identify and characterize byproducts formed during synthesis?

  • LC-MS/MS : Detect low-abundance byproducts (e.g., open-chain hydrazides from incomplete cyclization).
  • X-ray Crystallography : Resolve structural ambiguities, particularly for stereoisomers or tautomers. For example, crystal structures of related quinazolinones confirm planar quinazoline cores .

Q. What biological assays are appropriate for evaluating the compound’s pharmacological potential?

  • Anti-inflammatory Testing : Carrageenan-induced rat paw edema models assess COX-2 inhibition .
  • Antimicrobial Screening : Agar dilution assays against Staphylococcus aureus or Escherichia coli determine MIC values .

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